

Application of Phenocoll in Historical Pharmacological Studies: Application Notes and Protocols

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Compound of Interest

Compound Name: **Phenocoll**

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Introduction

Phenocoll, chemically known as N-(4-ethoxyphenyl)-2-aminoacetamide, was introduced as a medicinal agent in the early 1890s. As a derivative of phenacetin, it was primarily investigated and utilized for its antipyretic and analgesic properties. Historical pharmacological studies, conducted in the late 19th and early 20th centuries, positioned **Phenocoll** as a potentially safer alternative to other fever-reducing and pain-relieving drugs of its time. These early investigations, though lacking the rigorous methodologies of modern clinical trials, provide valuable insights into the historical context of drug discovery and therapeutic application. This document outlines the historical applications of **Phenocoll**, collates available quantitative data, and provides reconstructed experimental protocols that reflect the scientific practices of the era.

Historical Therapeutic Applications

Phenocoll was principally used for the symptomatic relief of a range of conditions. Its hydrochloride salt, **Phenocollum hydrochloricum**, was the preferred form for administration due to its solubility in water.

Primary Indications:

- Antipyretic: Reduction of fever associated with infectious diseases such as typhoid fever and pneumonia.
- Analgesic: Alleviation of pain, particularly in cases of neuralgia and rheumatism.
- Antiperiodic: Used in the management of malarial fevers, often as an alternative to quinine.

Early reports and marketing materials from the period suggested that **Phenocoll** was a "preferable analgesic" with a favorable safety profile, claiming it had "no toxic effects" and did not adversely affect circulation or cardiac function[1].

Quantitative Data from Historical Records

Quantitative data from the late 19th and early 20th centuries is sparse and often presented in narrative form within clinical reports. The following tables summarize the available information on the physical properties, dosage, and administration of **Phenocoll** and its salts.

Table 1: Physical and Chemical Properties of **Phenocoll** and its Salts

Compound	Chemical Name	Formula	Molecular Weight (g/mol)	Solubility
Phenocoll	N-(4-ethoxyphenyl)-2-aminoacetamide	$C_{10}H_{14}N_2O_2$	194.23	Slightly soluble in cold water; soluble in hot water and alcohol
Phenocoll Hydrochloride	Amido-acetparaphenetid in Hydrochloride	$C_{10}H_{14}N_2O_2 \cdot HCl$	230.69	Soluble in 16-20 parts of water
Phenocoll Salicylate (Salocoll)	---	$C_{10}H_{14}N_2O_2 \cdot C_7H_6O_3$	332.35	Soluble in 200 parts cold water, 20 parts hot water

Table 2: Historical Dosage and Administration of **Phenocoll** Hydrochloride

Dosage Form	Typical Dose	Maximum Recommended Dose	Frequency	Route of Administration
Powder (dissolved in water)	5 - 15 grains (0.3 - 1.0 g)	Not explicitly stated in available records	As required for symptomatic relief	Oral

Reconstructed Historical Experimental Protocols

Detailed experimental protocols from the late 19th and early 20th centuries are not available in the same format as modern studies. The following protocols are reconstructions based on the common scientific practices of the time for evaluating antipyretic and analgesic agents.

Protocol 1: Assessment of Antipyretic Activity in Febrile Patients (Reconstructed)

Objective: To determine the efficacy of **Phenocoll** hydrochloride in reducing fever in patients with infectious diseases.

Methodology:

- Patient Selection: Patients diagnosed with typhoid fever or pneumonia, exhibiting a rectal temperature of at least 101°F (38.3°C), were selected for the study.
- Baseline Measurement: The patient's rectal temperature was recorded using a mercury thermometer at the start of the observation period.
- Drug Administration: A single dose of 10 grains (approximately 0.65 g) of **Phenocoll** hydrochloride, dissolved in a small amount of water, was administered orally.
- Temperature Monitoring: Rectal temperature was measured and recorded every hour for a period of 6 hours post-administration.

- Data Recording: The temperature readings were charted to observe the rate and extent of temperature reduction. Any observed side effects, such as sweating or changes in pulse rate, were also noted.
- Efficacy Determination: The antipyretic effect was considered significant if a reduction of at least 2°F (1.1°C) from the baseline temperature was observed within 4 hours of administration.

Protocol 2: Evaluation of Analgesic Effect in Neuralgia (Reconstructed)

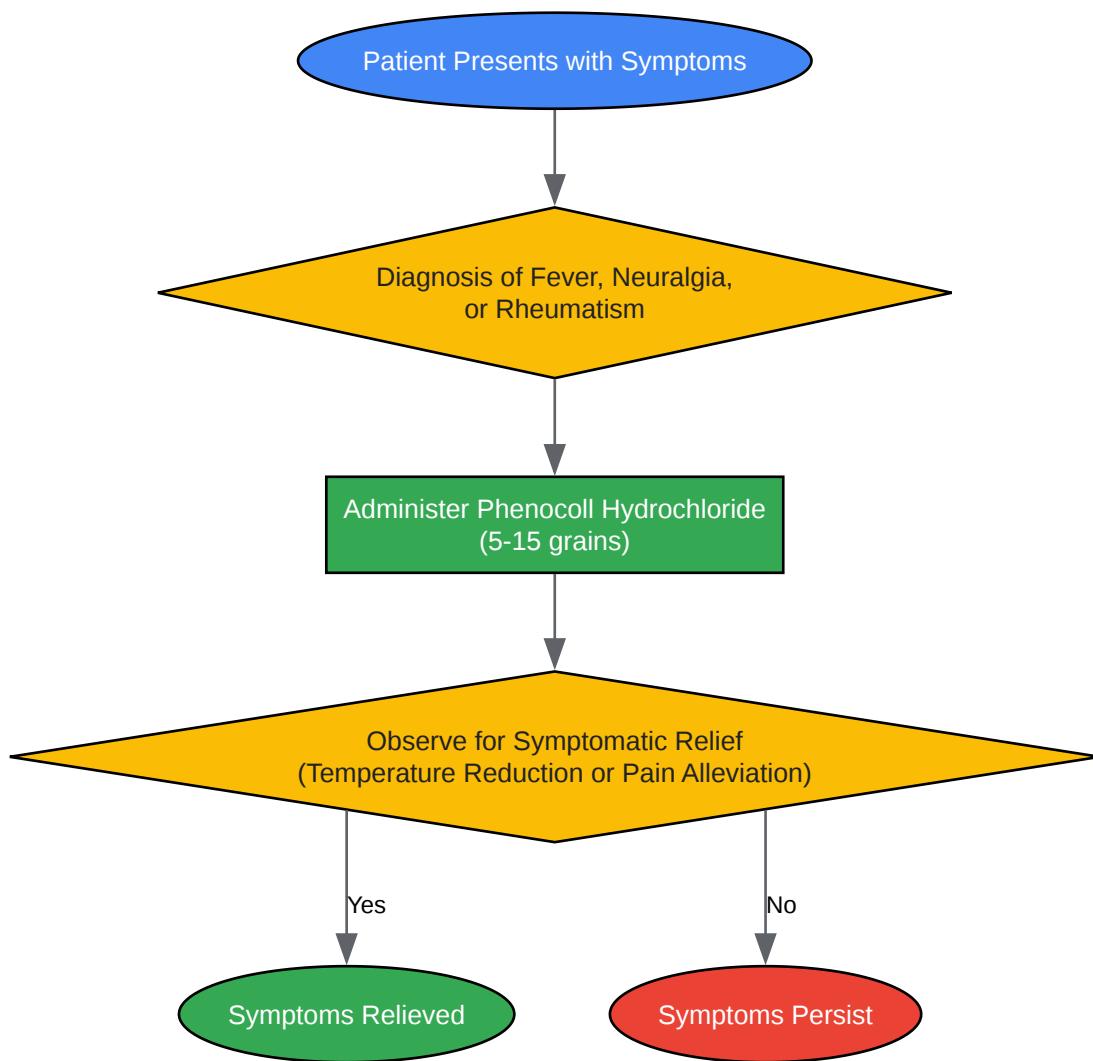
Objective: To assess the pain-relieving properties of **Phenocoll** hydrochloride in patients suffering from neuralgia.

Methodology:

- Patient Selection: Patients presenting with a clear diagnosis of neuralgia (e.g., trigeminal neuralgia) and reporting a subjective pain level of "severe" were included.
- Baseline Pain Assessment: The patient was asked to describe the intensity and character of their pain. A qualitative assessment was made by the attending physician.
- Drug Administration: A dose of 15 grains (approximately 1.0 g) of **Phenocoll** hydrochloride was administered orally.
- Post-Dose Observation: The patient was observed for a period of 2-4 hours.
- Pain Re-assessment: The patient was again asked to describe their pain level. The analgesic effect was deemed positive if the patient reported a significant reduction in pain, such as from "severe" to "mild" or "absent."
- Documentation: The physician recorded the patient's subjective reports and any observed changes in demeanor or physical signs of pain.

Logical Workflow for Historical Application

The following diagram illustrates the decision-making process for the therapeutic application of **Phenocoll** based on historical accounts.



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Historical Therapeutic Workflow for **Phenocoll**

Putative Mechanism of Action (Historical Context)

The concept of specific drug targets and signaling pathways was not established during the period of **Phenocoll**'s primary use. The mechanism of action of antipyretics and analgesics was poorly understood. It was generally believed that these agents acted centrally on the thermoregulatory centers of the brain to reduce fever and on the central nervous system to

alleviate pain. There is no historical documentation available that describes a proposed signaling pathway for **Phenocoll**. Any discussion of its mechanism would be anachronistic.

Conclusion

The historical pharmacological studies of **Phenocoll** offer a window into the therapeutic landscape of the late 19th and early 20th centuries. While lacking the detailed protocols and quantitative rigor of modern research, the available records indicate its application as a first-generation synthetic antipyretic and analgesic. The reconstructed protocols provided here are intended to serve as a guide for understanding the historical evaluation of such compounds and to highlight the evolution of pharmacological research methodologies. The scarcity of detailed data underscores the challenges in reconstructing the complete pharmacological profile of historical medicines.

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References

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